molecular formula C17H18ClNO2 B3752228 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide

2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide

Cat. No.: B3752228
M. Wt: 303.8 g/mol
InChI Key: WQKPLZHJBKAUEN-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a dimethylphenoxy group, and an ethyl linkage to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide typically involves the following steps:

    Preparation of 3,5-dimethylphenoxyethylamine: This intermediate is synthesized by reacting 3,5-dimethylphenol with ethylene oxide in the presence of a base to form 3,5-dimethylphenoxyethanol, which is then converted to 3,5-dimethylphenoxyethylamine using ammonia or an amine.

    Formation of 2-chlorobenzoyl chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride or oxalyl chloride.

    Coupling Reaction: The final step involves the reaction of 3,5-dimethylphenoxyethylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Substitution Reactions: The chloro group in the benzamide can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phenoxy and amide groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzamides.

    Oxidation Products: Oxidized derivatives of the phenoxy and amide groups.

    Reduction Products: Reduced forms of the phenoxy and amide groups.

    Hydrolysis Products: 2-chlorobenzoic acid and 3,5-dimethylphenoxyethylamine.

Scientific Research Applications

2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenoxy groups may play a role in binding to these targets, while the benzamide core can modulate the compound’s overall activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

  • 2-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide
  • 2-chloro-N-[2-(3,5-dimethoxyphenoxy)ethyl]benzamide
  • 2-chloro-N-[2-(3,5-dichlorophenoxy)ethyl]benzamide

Comparison:

  • Structural Differences: The presence of different substituents on the phenoxy group (e.g., methyl, methoxy, chloro) can significantly affect the compound’s chemical properties and reactivity.
  • Biological Activity: Variations in the substituents can lead to differences in biological activity, such as potency and selectivity towards specific targets.
  • Uniqueness: 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide is unique due to its specific combination of chloro and dimethylphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12-9-13(2)11-14(10-12)21-8-7-19-17(20)15-5-3-4-6-16(15)18/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKPLZHJBKAUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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